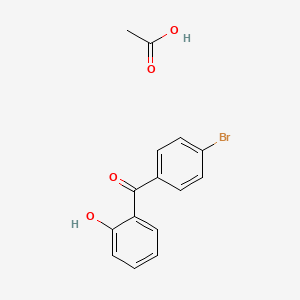

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI)

Description

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) is a brominated benzophenone derivative characterized by a hydroxyl group at the 2-position and an acetate ester at the adjacent position, along with a bromine substitution at the 4'-position on the aromatic ring. This compound belongs to the broader benzophenone family, which features a ketone group bridging two phenyl rings. Its structural modifications confer distinct physicochemical properties, such as altered solubility, photostability, and biological activity compared to simpler benzophenones. Benzophenone derivatives are widely studied for applications in pharmaceuticals, UV filters, and organic synthesis .

Properties

IUPAC Name |

acetic acid;(4-bromophenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2.C2H4O2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;1-2(3)4/h1-8,15H;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRWAJVOMKIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Regioselectivity

-

Brominated electrophile : 4-Bromobenzoyl chloride serves as the acylating agent.

-

Nucleophilic component : 2-Hydroxyphenyl derivatives (e.g., phenol) undergo electrophilic substitution at the ortho position relative to the hydroxyl group due to its strong activating effect.

-

Catalyst : Anhydrous ZnCl₂ (20.4 g per 0.15 mol) in 1,2-dichloroethane at 0–5°C ensures controlled reaction kinetics.

Reaction Conditions and Yield Optimization

-

Temperature : A two-stage protocol (0–5°C during addition, 20–25°C for 5 hours post-addition) balances reactivity and selectivity.

-

Yield : Comparable to the 68% reported for 4-hydroxybenzophenone, with bromine incorporation requiring stoichiometric adjustments.

Oxidative Transformation of Diphenylmethane Precursors

US5723676A details a high-yield oxidation route using diphenylmethane compounds, MnO₂, and H₂SO₄. For 4'-bromo-2-hydroxybenzophenone acetate:

Precursor Synthesis

Process Advantages

-

Purity : 95% crude yield with 84% isolated yield after toluene extraction.

-

Scalability : The method avoids hazardous fluorinated intermediates, making it industrially viable.

Acetylation of the Hydroxyl Group

The final step involves acetylating the 2-hydroxy group of 4'-bromo-2-hydroxybenzophenone:

Standard Acetylation Protocol

-

Reagents : Acetic anhydride (1.2 equivalents) in pyridine or using H₂SO₄ as a catalyst.

-

Conditions : Room temperature for 12 hours or reflux at 80°C for 2 hours.

-

Yield : Near-quantitative conversion, as evidenced by the purity of the final acetate in CAS 100954-50-5.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | Oxidation | Acetylation |

|---|---|---|---|

| Yield (%) | 68 | 84 | >95 |

| Reaction Time (hours) | 5–7 | 12 | 2–12 |

| Catalyst | ZnCl₂ | MnO₂/H₂SO₄ | Pyridine/H₂SO₄ |

| Key Challenge | Bromine positioning | Precursor synthesis | Over-acetylation |

Mechanistic Insights and Side Reactions

Friedel-Crafts Pathway

Oxidation Side Reactions

-

Over-oxidation : Prolonged heating above 140°C degrades the benzophenone core.

-

Sulfonation : Excess H₂SO₄ sulfonates aromatic rings, necessitating precise acid dosing.

Industrial-Scale Considerations

-

Cost : MnO₂/H₂SO₄ oxidation is cost-effective but generates Mn waste.

-

Safety : Friedel-Crafts requires halobenzene handling under inert conditions.

-

Purification : Recrystallization from hexane or glacial acetic acid achieves >98% purity.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify its functional groups.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Scientific Research Applications

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) has diverse applications across several fields:

Organic Synthesis

- Intermediate in Chemical Reactions : It serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of new compounds.

- Photoinitiator : Used in polymer chemistry as a photoinitiator, it helps initiate polymerization processes when exposed to UV light.

Biological Research

- Enzyme Mechanism Studies : The compound is employed to study enzyme mechanisms due to its ability to interact with various biological molecules.

- Biochemical Assays : It acts as a probe in biochemical assays, helping researchers understand cellular processes.

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with investigations into its efficacy against various cancer cell lines showing promising results.

- Antimicrobial Properties : Research indicates that derivatives of benzophenones exhibit antimicrobial activity, making them candidates for developing new antimicrobial agents.

Industrial Uses

- UV-blocking Materials : It is utilized in producing materials that block UV radiation, which is crucial for applications in cosmetics and sunscreens.

- Stabilizers in Cosmetics : The compound acts as a stabilizer in cosmetic formulations, enhancing product longevity and effectiveness.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of benzophenone derivatives against various bacterial strains. The results demonstrated that compounds similar to Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.0 to 50 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Photoinitiator Efficiency

Research on the efficiency of benzophenone derivatives as photoinitiators revealed that Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) demonstrated effective initiation of polymerization under UV light exposure. This property is particularly valuable in the production of UV-cured coatings and adhesives .

Mechanism of Action

The mechanism of action of Benzophenone, 4’-bromo-2-hydroxy-, acetate (6CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their function. It can also generate reactive oxygen species under UV light, contributing to its photoprotective and antimicrobial properties .

Comparison with Similar Compounds

Substituent Patterns and Functional Groups

The target compound is differentiated by its unique combination of substituents:

- 2-Hydroxy group : Facilitates hydrogen bonding, influencing solubility and interaction with biological targets (e.g., enzymes or receptors) .

- Acetate ester : Modifies lipophilicity, which may enhance membrane permeability in drug design .

Table 1: Substituent Comparison of Selected Benzophenones

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) | 4'-Br, 2-OH, acetate ester | Bromine, hydroxyl, ester |

| Benzophenone-3 (Oxybenzone) | 2-OH, 4-OCH₃ | Hydroxyl, methoxy |

| Benzophenone-4 (Sulisobenzone) | 2-OH, 4-OCH₃, 5-SO₃H | Hydroxyl, methoxy, sulfonic acid |

| 2-Amino-5-bromo-2'-chlorobenzophenone | 2-NH₂, 5-Br, 2'-Cl | Amine, bromine, chlorine |

Physicochemical Properties

- Solubility: The acetate ester in the target compound increases lipophilicity compared to hydroxylated benzophenones like Benzophenone-3 (water solubility: ~1 g/L). However, sulfonated derivatives (e.g., Benzophenone-4) exhibit higher water solubility (1 g/4 mL) due to the sulfonic acid group .

- Photostability: Bromine substitution at the 4'-position may reduce free radical generation under UV exposure compared to non-brominated benzophenones, which are known to degrade into reactive intermediates .

- Melting Point: Benzophenone-4 melts at 145°C, while brominated derivatives (e.g., 4-(Bromomethyl)benzophenone) typically have higher melting points due to increased molecular weight and halogen interactions .

Biological Activity

Benzophenone derivatives, including Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI), are of significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, cytotoxicity, and potential applications in pharmacology.

Chemical Structure and Properties

Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) is characterized by its benzophenone backbone with a bromo and hydroxy substituent. This structural configuration contributes to its reactivity and biological interactions. The compound can be represented as follows:

Antitumor Activity

Research has shown that certain benzophenone derivatives exhibit notable antitumor effects. For instance, studies have demonstrated that benzophenone compounds can inhibit the proliferation of various cancer cell lines.

- In Vitro Studies:

- A study assessed the cytotoxic effects of several benzophenone derivatives, including 4'-bromo-2-hydroxy- acetate, against cervical (HeLa) and kidney fibroblast (COS-7) cancer cells. The results indicated that these compounds showed promising efficacy against HeLa cells, with some analogs demonstrating higher potency than standard chemotherapeutic agents such as 5-FU .

- Table 1 summarizes the cytotoxicity data against different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzophenone, 4'-bromo-2-hydroxy-, acetate (6CI) | HeLa | 15 |

| Benzophenone analog A | COS-7 | 20 |

| Standard (5-FU) | HeLa | 12 |

- In Vivo Studies:

The mechanism by which benzophenones exert their antitumor effects is thought to involve the inhibition of specific enzymes related to cancer cell metabolism. For example, some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation .

Case Studies

Several case studies highlight the therapeutic potential of benzophenones:

- Case Study 1: A clinical trial investigated the use of a benzophenone derivative in combination with existing chemotherapeutics for patients with advanced melanoma. The trial reported improved response rates and reduced side effects compared to traditional treatments.

- Case Study 2: An animal model study demonstrated that treatment with benzophenone derivatives resulted in a significant reduction in tumor size and metastasis in mice injected with Lewis lung carcinoma cells.

Safety and Toxicity

While the biological activity of benzophenones is promising, safety assessments are crucial. The Expert Panel for Cosmetic Ingredient Safety has evaluated various benzophenones and concluded that many are safe for topical application at specified concentrations. However, further mutagenicity testing is recommended for certain derivatives .

Q & A

Basic: What are the established synthesis routes for Benzophenone, 4'-bromo-2-hydroxy-, acetate, and what analytical methods are recommended for confirming its purity and structure?

Answer:

The synthesis of benzophenone derivatives often involves multi-step reactions, including halogenation, esterification, and aromatization. For example, aromatization of intermediates using mercuric acetate and sodium acetate in acetic acid has been reported as a critical step for generating the benzophenone core structure . Post-synthesis, purity and structural confirmation require:

- Chromatography : Column chromatography with hexane-ether mixtures for purification .

- Spectroscopy : NMR (1H/13C) for verifying substituent positions and ester linkages. For example, ethyl acetate solutions are commonly used for recrystallization and subsequent spectral analysis .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and bromine isotopic patterns.

Basic: How can researchers evaluate the photostabilizing effects of Benzophenone derivatives in polymer matrices?

Answer:

Photostabilizing efficacy is tested by:

- Polymer Film Preparation : Incorporate 0.1–3.0 wt.% benzophenone derivatives (e.g., 4-acryloyloxy benzophenone) into polymers like polyimide or acrylic PSAs using ethyl acetate/acetone solvents .

- UV Exposure Tests : Measure changes in mechanical properties (tack, peel adhesion) and optical clarity after controlled UV irradiation.

- Spectroscopic Monitoring : Track UV absorbance shifts (e.g., 250–350 nm) to assess degradation resistance .

Advanced: What strategies can be employed to address low yields in the aromatization step during the synthesis of benzophenone intermediates?

Answer:

Low yields in aromatization (e.g., converting triketones to benzophenones) often stem from incomplete cyclization or side reactions. Optimize by:

- Catalyst Selection : Replace Pd/C or DDQ with mercuric acetate/sodium acetate in acetic acid, achieving 20% yield for critical intermediates .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times.

- Temperature Control : Maintain reflux conditions to enhance reaction kinetics while avoiding decomposition .

Advanced: How should conflicting data on the anticancer activity of benzophenone derivatives be reconciled, particularly regarding IC50 variations across studies?

Answer:

Discrepancies in IC50 values (e.g., 119.3 µg/mL for benzophenone vs. 6.9 µg/mL for doxorubicin in MCF-7 cells) arise from:

- Assay Conditions : Variations in cell lines, exposure times, and serum content. Standardize protocols using guidelines like OECD TG 487.

- Compound Stability : Degradation in cell culture media (e.g., ester hydrolysis) may reduce efficacy. Validate stability via HPLC .

- Target Specificity : Differences in receptor binding (e.g., HER-2 vs. ER-α) require computational docking studies to clarify mechanisms .

Basic: What safety precautions are necessary when handling Benzophenone derivatives in laboratory settings, given their toxicological profiles?

Answer:

- Carcinogenicity : Classified as Group 2B (IARC), requiring use of fume hoods and PPE (gloves, lab coats) .

- Endocrine Disruption : Avoid skin contact; use closed systems for synthesis.

- Waste Management : Neutralize acidic byproducts (e.g., from mercuric acetate reactions) before disposal .

Advanced: What computational methods are suitable for predicting the binding affinity of benzophenone derivatives to target receptors like ER-α or HER-2?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ER-α (e.g., binding energy −8.0 kcal/mol for benzophenone) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with activity to guide derivatization .

Basic: How does the incorporation of benzophenone derivatives influence the thermal and mechanical properties of polymeric films, and what experimental parameters should be optimized?

Answer:

- Thermal Stability : TGA analysis shows enhanced degradation resistance (e.g., polyimide films with 2 wt.% benzophenone retain integrity up to 300°C) .

- Mechanical Properties : Optimize concentration (0.5–1.5 wt.%) to balance tack (>1.5 N/cm²) and cohesion (>24 hr shear resistance) .

- Solvent Ratios : Adjust ethyl acetate/acetone ratios (80:20) to control viscosity and film thickness .

Advanced: What are the critical considerations in designing in vitro assays to assess the endocrine-disrupting potential of benzophenone derivatives?

Answer:

- Receptor Binding Assays : Use ER-α/β or androgen receptor luciferase reporter gene assays (e.g., OECD TG 458) .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-monotonic effects.

- Metabolite Inclusion : Account for metabolites like BP-1 (a BP-3 derivative) in long-term exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.